(R)-2-Chloro-3-methylbutyric acid

Chiral Chromatography Optical Rotation Enantiomeric Purity

(R)-2-Chloro-3-methylbutyric acid (CAS 84918-96-7), also known as (R)-α-chloroisovaleric acid, is a chiral α-chlorocarboxylic acid with the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol. This compound features a single chiral center at the α-carbon and is commercially available as a colorless to light yellow clear liquid with a density of 1.144 g/mL at 20 °C and a refractive index of n20/D 1.443.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 84918-96-7
Cat. No. B1602086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-3-methylbutyric acid
CAS84918-96-7
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)Cl
InChIInChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1
InChIKeyDDTJFSPKEIAZAM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Chloro-3-methylbutyric Acid (CAS 84918-96-7): Chiral α-Chlorocarboxylic Acid Building Block for Asymmetric Synthesis and Procurement


(R)-2-Chloro-3-methylbutyric acid (CAS 84918-96-7), also known as (R)-α-chloroisovaleric acid, is a chiral α-chlorocarboxylic acid with the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol [1]. This compound features a single chiral center at the α-carbon and is commercially available as a colorless to light yellow clear liquid with a density of 1.144 g/mL at 20 °C and a refractive index of n20/D 1.443 [2]. Its primary utility lies in asymmetric synthesis, where the defined (R)-configuration enables stereoselective transformations essential for producing enantiomerically pure pharmaceutical intermediates and fine chemicals .

Procurement Alert: Why Racemic or (S)-Enantiomer of 2-Chloro-3-methylbutyric Acid Cannot Replace the (R)-Enantiomer


In chiral synthesis, the spatial arrangement of atoms dictates biological and chemical activity. The (R)- and (S)-enantiomers of 2-chloro-3-methylbutyric acid are non-superimposable mirror images, leading to distinct interactions with chiral environments . Generic substitution with the racemic mixture (CAS 921-08-4) introduces an equimolar amount of the undesired (S)-enantiomer, which can compromise stereoselectivity, reduce yield, and introduce impurities in downstream products . Furthermore, the (S)-enantiomer (CAS 26782-74-1) may exhibit different biological activity profiles, as documented in preliminary studies, making it unsuitable for applications requiring the (R)-configuration .

Quantitative Differentiation Guide for (R)-2-Chloro-3-methylbutyric Acid: Direct Comparators and Performance Data


Chiral Purity and Specific Optical Rotation: Defining Enantiomeric Identity

The (R)-enantiomer is differentiated from the (S)-enantiomer and the racemic mixture by its specific optical rotation. While direct measurement data for the (R)-enantiomer is limited, the (S)-enantiomer (CAS 26782-74-1) exhibits a specific rotation [α]20/D of -1.0 to -2.0 degrees (neat) . Consequently, the (R)-enantiomer is expected to have a positive specific rotation of approximately +1.0 to +2.0 degrees (neat). This chiral property is essential for confirming enantiomeric purity and ensuring correct stereochemical identity in asymmetric synthesis applications .

Chiral Chromatography Optical Rotation Enantiomeric Purity

Physical Property Consistency: Density and Refractive Index as Quality Metrics

The (R)-enantiomer exhibits physical properties consistent with its stereochemistry and comparable to the (S)-enantiomer, providing a baseline for quality control. Reported density for (R)-2-chloro-3-methylbutyric acid is 1.144 g/mL at 20 °C, with a refractive index of n20/D 1.443 [1]. The (S)-enantiomer shows a similar density of 1.14 g/mL at 20°C and a refractive index of 1.44 . These values serve as key identity and purity checks during material receipt, ensuring that the supplied compound matches the expected physical profile.

Physical Characterization Quality Control Procurement Specification

Reactivity Profile: α-Chloro Carboxylic Acid as a Versatile Synthon

The presence of a chlorine atom on the α-carbon, adjacent to the electron-withdrawing carboxylic acid group, activates the C-Cl bond for nucleophilic substitution . This reactivity profile is shared by both enantiomers and the racemate, but the (R)-enantiomer's defined stereochemistry allows for stereocontrolled transformations. While direct quantitative kinetic data comparing enantiomers is not available in the public domain, the class of α-chlorocarboxylic acids is well-established for its utility in synthesizing α-hydroxy acids, α-amino acids, and other chiral derivatives via SN2 displacement [1].

Nucleophilic Substitution Synthetic Intermediate Chiral Building Block

Commercial Availability and Purity Specifications

The (R)-enantiomer is commercially available from multiple suppliers with standard purity specifications. For example, Bidepharm offers (R)-2-chloro-3-methylbutyric acid at 95% purity with batch-specific QC documentation . In contrast, the (S)-enantiomer is widely available from major chemical suppliers like TCI (≥95.0% GC/T) and Chem-Impex (≥98% by titration) . The availability of the (R)-enantiomer is more specialized, often requiring custom synthesis, which can impact lead times and cost. Procurement decisions should account for these supply chain differences.

Procurement Supplier Comparison Purity Specification

Recommended Applications for (R)-2-Chloro-3-methylbutyric Acid Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The defined (R)-configuration of this α-chlorocarboxylic acid makes it a valuable chiral building block for constructing enantiomerically pure pharmaceutical intermediates. Its reactivity at the α-carbon allows for stereospecific nucleophilic displacement, enabling the synthesis of α-hydroxy acids, α-amino acids, and other chiral scaffolds essential for drug development . The expected positive specific rotation (+1.0 to +2.0° neat) provides a key quality control metric to ensure the correct enantiomer is utilized .

Chiral Resolution and Asymmetric Catalysis Studies

Due to its chiral nature and well-defined physical properties (density: 1.144 g/mL, refractive index: n20/D 1.443) [1], the (R)-enantiomer can serve as a model substrate for developing chiral chromatographic methods or as a chiral auxiliary in asymmetric catalysis research. Its consistent physical properties across batches ensure reproducibility in method development and validation studies.

Agrochemical Intermediate Synthesis

While direct biological data for the (R)-enantiomer is sparse, the class of α-chlorocarboxylic acids is utilized in the synthesis of plant growth regulators and other agrochemicals . The (R)-enantiomer offers a route to chiral agrochemicals with potentially enhanced activity or reduced environmental impact compared to racemic mixtures, provided that the target agrochemical's stereochemistry aligns with the (R)-configuration.

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